molecular formula C30H20N2O3 B11664790 2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

Cat. No.: B11664790
M. Wt: 456.5 g/mol
InChI Key: VFSIURHFZJYNJB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the class of phenazine derivatives. Phenazine compounds are known for their diverse applications in organic electronics, photonics, and as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized phenazine compounds .

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of the 2-(4-methylphenyl)-2-oxoethyl group and the carboxylate group makes it particularly versatile for various applications in research and industry .

Properties

Molecular Formula

C30H20N2O3

Molecular Weight

456.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate

InChI

InChI=1S/C30H20N2O3/c1-18-10-12-19(13-11-18)27(33)17-35-30(34)20-14-15-25-26(16-20)32-29-24-9-5-3-7-22(24)21-6-2-4-8-23(21)28(29)31-25/h2-16H,17H2,1H3

InChI Key

VFSIURHFZJYNJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3

Origin of Product

United States

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